molecular formula C5H3ClF3N B074610 1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE CAS No. 1546-77-6

1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE

Cat. No.: B074610
CAS No.: 1546-77-6
M. Wt: 169.53 g/mol
InChI Key: UTOYDUSNBSGAKD-UHFFFAOYSA-N
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Description

1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE is a chemical compound with the molecular formula C5H3ClF3N It is a member of the cyclobutane family, characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,3-trifluoropropene with cyanogen chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 2-amino-2,3,3-trifluorocyclobutane-1-carbonitrile.

    Reduction: Formation of 2-chloro-2,3,3-trifluorocyclobutane-1-amine.

    Oxidation: Formation of 2-chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid.

Scientific Research Applications

1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic residues in target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,1,2-Trichloro-2,3,3-trifluorocyclobutane: Similar in structure but with different halogen substituents.

    2-Chloro-2,3,3-trifluorocyclobutane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.

Uniqueness

1,1,2-TRIFLUORO-2-CHLORO-3-CYANO CYCLOBUTANE is unique due to its combination of a trifluoromethyl group and a nitrile group, which impart distinct chemical reactivity and potential for diverse applications. The presence of these functional groups makes it a valuable intermediate in the synthesis of various fluorinated compounds and bioactive molecules.

Properties

IUPAC Name

2-chloro-2,3,3-trifluorocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N/c6-5(9)3(2-10)1-4(5,7)8/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOYDUSNBSGAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542554
Record name 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546-77-6
Record name 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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